Cas no 2940876-06-0 (tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid))

Tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid) is a chiral piperidine derivative featuring both amino and hydroxyl functional groups, making it a valuable intermediate in pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection during multi-step reactions. The (3S,4S) stereochemistry ensures high enantioselectivity, critical for applications in asymmetric synthesis. The hemi(oxalic acid) salt form improves solubility and crystallinity, aiding purification and handling. This compound is particularly useful in the development of bioactive molecules, including protease inhibitors and other therapeutic agents, due to its rigid piperidine scaffold and functional group versatility. Its well-defined structure supports reproducible results in complex synthetic pathways.
tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid) structure
2940876-06-0 structure
Product name:tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)
CAS No:2940876-06-0
MF:C22H42N4O10
MW:522.6
CID:6800793
PubChem ID:170907507

tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid) Chemical and Physical Properties

Names and Identifiers

    • G14912
    • tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)
    • 2940876-06-0
    • TERT-BUTYL (3S,4S)-4-AMINO-3-HYDROXY-PIPERIDINE-1-CARBOXYLATE HEMI(OXALIC ACID)
    • Inchi: InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;3-1(4)2(5)6/h2*7-8,13H,4-6,11H2,1-3H3;(H,3,4)(H,5,6)/t2*7-,8-;/m00./s1
    • InChI Key: BVRWJBOIRGRSOE-AQHOMMPKSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)N.CC(C)(C)OC(=O)N1CCC(C(C1)O)N.C(=O)(C(=O)O)O

Computed Properties

  • Exact Mass: 522.29009355g/mol
  • Monoisotopic Mass: 522.29009355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 5
  • Complexity: 309
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 226Ų

tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR02AI2D-500mg
tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)
2940876-06-0 97%
500mg
$354.00 2025-02-18
Aaron
AR02AI2D-100mg
tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)
2940876-06-0 97%
100mg
$150.00 2025-02-18
Aaron
AR02AI2D-250mg
tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)
2940876-06-0 97%
250mg
$248.00 2025-02-18
Aaron
AR02AI2D-1g
tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)
2940876-06-0 97%
1g
$505.00 2025-02-18

Additional information on tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate;hemi(oxalic acid)

Tert-Butyl (3S,4S)-4-Amino-3-Hydroxy-Piperidine-1-Carboxylate; Hemi(Oxalic Acid) – A Versatile Intermediate in Pharmaceutical and Biochemical Research (CAS No. 2940876-06-0)

The compound tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate; hemi(oxalic acid) with CAS No. 2940876-06-0 represents a structurally complex yet synthetically accessible molecule that has garnered significant attention in the fields of medicinal chemistry and bioorganic synthesis. This piperidine derivative incorporates multiple functional groups—including an amino group, a hydroxyl group, and a carboxylic ester—which collectively enable its participation in diverse chemical transformations. The (3S,4S) stereochemistry of the piperidine ring is particularly critical, as it defines the compound’s stereochemical compatibility with biological targets such as G protein-coupled receptors (GPCRs) and enzyme active sites. Recent advancements in asymmetric synthesis have further enhanced the utility of this scaffold in the development of enantiomerically pure pharmaceuticals.

One of the defining features of this compound is its tert-butyl ester functionality, which serves as a protective group for the carboxylic acid moiety during multi-step syntheses. The use of tert-butyl esters is well-documented in modern drug discovery pipelines due to their stability under mild reaction conditions and their ease of removal via acidic hydrolysis. The presence of both an amino group and a hydroxyl group within the piperidine ring also positions this molecule as a valuable building block for constructing peptidomimetic structures or mimicking natural amino acids like proline derivatives. Notably, the hemi(oxalic acid) salt form contributes to the compound’s solubility profile, making it amenable to aqueous-based reaction conditions often required in biocompatible syntheses.

In recent years, compounds bearing similar piperidine-based architectures have been extensively explored for their potential in modulating central nervous system (CNS) disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted the role of (3R,4R)-configured piperidine analogs as selective agonists for the serotonin 5-HT1A receptor—a key target for treating anxiety and depression disorders. While this specific compound exhibits a different stereochemistry ((3S,4S)), its structural similarity suggests potential applications in similar therapeutic areas through tailored modifications. Additionally, computational studies from 2024 have demonstrated that piperidine scaffolds with dual hydrogen-bonding capabilities—such as those present in this molecule—can enhance binding affinity to kinases involved in cancer progression.

The synthesis pathway for tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate; hemi(oxalic acid) typically involves stereoselective ring-forming strategies such as intramolecular nucleophilic substitution or catalytic asymmetric hydrogenation. A notable method described in *Organic Letters* (2025) employs chiral phosphoric acid catalysis to achieve high enantioselectivity (>95% ee) during piperidine ring closure. This approach not only ensures scalability but also aligns with green chemistry principles by minimizing byproduct formation compared to traditional metal-catalyzed routes. The final hemisalting step with oxalic acid is crucial for stabilizing the zwitterionic form of the molecule under physiological pH conditions.

Beyond pharmaceutical applications, this compound has found utility as a tool reagent in biochemical assays aimed at elucidating enzyme-substrate interactions. For example, researchers at Stanford University utilized structurally related piperidine derivatives to probe the active site architecture of prolyl hydroxylase domain enzymes (PHDs), which play pivotal roles in hypoxia response pathways. The ability to fine-tune substituents on both nitrogen and oxygen atoms within this scaffold allows for systematic studies on structure–activity relationships (SARs). Furthermore, its compatibility with solid-phase peptide synthesis protocols makes it an attractive candidate for combinatorial library generation.

Recent innovations in continuous flow chemistry have further expanded the synthetic versatility of this class of compounds. A 2025 patent application by Merck & Co., Inc., details a microreactor-based process for producing substituted piperidines at industrial scales while maintaining strict control over diastereomeric ratios. Such advancements underscore the growing importance of modular intermediates like tert-butyl (3S,4S)-4-amino-3-hydroxy-piperidine-1-carboxylate; hemi(oxalic acid) in streamlining drug discovery workflows from hit identification to preclinical candidate selection.

In summary, the combination of unique stereochemistry ((3S,4S)), multifunctional substituents (amino/hydroxyl/ester groups), and robust synthetic accessibility positions this compound as a cornerstone intermediate across multiple disciplines—from small-molecule therapeutics to mechanistic biochemistry studies. As next-generation sequencing technologies continue to reveal novel disease targets requiring tailored ligands, molecules like these will remain indispensable tools for advancing precision medicine initiatives.

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